Oleoyl coenzyme A (Oleoyl-CoA) lithium salt is a high-purity, long-chain (C18:1) acyl-thioester derivative essential for lipid metabolism research and enzyme assay development. As the primary acyl group carrier in the biosynthesis of triglycerides and cholesteryl esters, it serves as the benchmark substrate for acyltransferases such as ACAT1 and DGAT . From a procurement perspective, the lithium salt form is specifically selected over the free acid due to its >50-fold higher aqueous solubility—achieving clear solutions at up to 50 mg/mL—and its enhanced solid-state stability . These handling characteristics make it an indispensable reagent for formulating detergent-free liposomal assays, calibrating LC-MS/MS metabolomic profiles, and conducting high-throughput screening for metabolic disorder therapeutics [1].
Substituting Oleoyl-CoA lithium salt with its free acid form or saturated acyl-CoA analogs introduces severe processability and kinetic limitations. The free acid form is highly lipophilic and practically insoluble in standard aqueous buffers, requiring harsh detergents or organic solvents that can denature target enzymes or disrupt liposomal and nanodisc assay formats . Furthermore, substituting with saturated analogs like Palmitoyl-CoA or Stearoyl-CoA drastically alters enzyme kinetics; enzymes such as ACAT1 exhibit a strong structural preference for the cis-9 double bond of Oleoyl-CoA, and using saturated substitutes results in significantly lower reaction velocities (Vmax) and compromised assay sensitivity [1]. Finally, alternative salt forms, such as sodium, can alter the critical micelle concentration (CMC) or interact unfavorably with divalent cations in complex kinase buffers, making the highly hydrated lithium salt the required choice for reproducible, high-concentration stock preparation [2].
Oleoyl-CoA lithium salt demonstrates exceptional aqueous processability, achieving clear, colorless solutions at concentrations up to 50 mg/mL in water . In stark contrast, the free acid form of Oleoyl-CoA is highly lipophilic and practically insoluble in neutral aqueous buffers without the addition of organic solvents or strong detergents. This >50-fold increase in functional solubility allows for the preparation of highly concentrated, detergent-free stock solutions, which is critical for maintaining the integrity of lipid bilayers in downstream applications .
| Evidence Dimension | Aqueous Solubility Limit |
| Target Compound Data | ~50 mg/mL (clear solution) |
| Comparator Or Baseline | Free acid (<1 mg/mL, turbid/insoluble) |
| Quantified Difference | >50-fold higher solubility |
| Conditions | Deionized water, neutral pH, room temperature |
Enables the preparation of concentrated, detergent-free substrate stocks essential for sensitive liposomal and nanodisc-based enzyme assays.
In cell-free liposomal assays measuring acyl-coenzyme A:cholesterol acyltransferase 1 (ACAT1) activity, Oleoyl-CoA serves as the kinetically favored acyl donor compared to saturated analogs. Due to the enzyme's structural preference for the cis-9 double bond, Oleoyl-CoA yields a significantly higher maximum reaction velocity (Vmax) for cholesterol esterification—often 2- to 3-fold higher than saturated species like Palmitoyl-CoA or Stearoyl-CoA [1]. This kinetic advantage ensures maximum signal generation in radiometric or fluorometric activity assays .
| Evidence Dimension | ACAT1 Substrate Turnover (Vmax) |
| Target Compound Data | Oleoyl-CoA (Optimal turnover rate) |
| Comparator Or Baseline | Saturated Acyl-CoAs (e.g., Palmitoyl-CoA, 2-3x lower turnover) |
| Quantified Difference | 200-300% increase in reaction velocity |
| Conditions | In vitro liposomal ACAT1 activity assay |
Maximizes assay sensitivity and dynamic range when screening for ACAT1 inhibitors in drug discovery pipelines.
When utilized as an analytical standard for native chemical ligation (e.g., CysTPP tagging) to probe tissue acyl-CoA pools, Oleoyl-CoA lithium salt exhibits high extraction stability and a linear LC-MS/MS response up to 25 pmol [1]. Compared to highly reactive short-chain species like succinyl-CoA, which degrade rapidly via anhydride formation in biological extracts, the long-chain lithium salt maintains structural integrity. This stability allows researchers to generate reliable absolute standard curves rather than relying solely on expensive, heavy-isotope-labeled internal standards [2].
| Evidence Dimension | Standard Curve Linearity and Extraction Stability |
| Target Compound Data | Oleoyl-CoA lithium salt (Linear up to 25 pmol, stable in extracts) |
| Comparator Or Baseline | Short-chain/reactive CoAs (e.g., Succinyl-CoA, rapid degradation) |
| Quantified Difference | Maintained linearity without anhydride-induced signal loss |
| Conditions | LC-MS/MS with CysTPP derivatization, 80% DMSO/acidified extracts |
Ensures reproducible calibration curves for the absolute quantification of lipid pools in metabolomic profiling and biomarker discovery.
The lithium salt of Oleoyl-CoA is strategically selected over sodium or potassium salts in complex biochemical assays to prevent unwanted precipitation. Sodium salts of long-chain fatty acyl-CoAs can alter the critical micelle concentration (CMC) or precipitate in the presence of divalent cations (like Mg2+ or Ca2+) commonly required in kinase and transferase buffers[1]. Lithium's high hydration energy keeps the Oleoyl-CoA highly soluble, extending its functional concentration range in complex matrices without substrate dropout .
| Evidence Dimension | Buffer Compatibility / Precipitation Risk |
| Target Compound Data | Lithium salt (High hydration, low precipitation risk) |
| Comparator Or Baseline | Sodium/Potassium salts (Higher risk of altering CMC or precipitating) |
| Quantified Difference | Extended solubility range in Mg2+/Ca2+ rich buffers |
| Conditions | Complex enzymatic buffers containing divalent cations |
Prevents substrate dropout and baseline drift in automated, high-throughput biochemical assays, ensuring consistent lot-to-lot reproducibility.
Leveraging its optimal reaction kinetics and structural preference (cis-9 double bond), Oleoyl-CoA lithium salt is a highly effective substrate for in vitro liposomal assays targeting ACAT1 and DGAT. Its use maximizes the dynamic range and signal-to-noise ratio in high-throughput screening campaigns aimed at discovering novel therapeutics for metabolic disorders and cardiovascular diseases .
Due to its exceptional stability in extraction buffers and linear response in mass spectrometry, this compound is highly suited as a primary analytical standard. It enables the absolute quantification of intracellular long-chain acyl-CoA pools via LC-MS/MS and native chemical ligation techniques, bypassing the need for complex relative isotope spiking[1].
The high aqueous solubility of the lithium salt allows for the preparation of concentrated, detergent-free stock solutions. This is critical for delivering acyl-CoA substrates to membrane proteins reconstituted in peptidiscs or nanodiscs, where the introduction of detergents or organic solvents would disrupt the delicate lipid bilayer architecture [2].
Oleoyl-CoA lithium salt serves as a stable, highly soluble acyl donor for studying both enzymatic and non-enzymatic N-acylation (oleoylation) of lysine residues on metabolic proteins. Its predictable critical micelle concentration (CMC) ensures that in vitro acylation assays remain reproducible across different biological replicates [3].